4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole

Catalog No.
S1973109
CAS No.
890704-02-6
M.F
C12H14Br3N3
M. Wt
439.97
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]tri...

CAS Number

890704-02-6

Product Name

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole

IUPAC Name

4,7-dibromo-2-(6-bromohexyl)benzotriazole

Molecular Formula

C12H14Br3N3

Molecular Weight

439.97

InChI

InChI=1S/C12H14Br3N3/c13-7-3-1-2-4-8-18-16-11-9(14)5-6-10(15)12(11)17-18/h5-6H,1-4,7-8H2

InChI Key

VWPRIVLLHDPAJM-UHFFFAOYSA-N

SMILES

C1=C(C2=NN(N=C2C(=C1)Br)CCCCCCBr)Br

Canonical SMILES

C1=C(C2=NN(N=C2C(=C1)Br)CCCCCCBr)Br
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole, also known as BDHT, is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including materials science, biology, and pharmaceuticals. This paper aims to provide an overview of BDHT by discussing its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is a triazole-based compound that belongs to the family of benzo[d][1,2,3]triazoles. It has a molecular formula of C15H18Br3N3 and a molecular weight of 487.04 g/mol. The compound has a white to off-white color and is synthesized through the reaction between 2,6-dibromoaniline and 6-bromo-1-hexanol. 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is a potent inhibitor of the enzyme human CDK2/cyclin A, which regulates the progression of the cell cycle. Therefore, it has potential applications in cancer therapy and other areas that require the inhibition of cell growth.
The physical and chemical properties of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole are essential for its synthesis and application in various contexts. 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is a solid compound that has a melting point of 176-178°C. It has a solubility of less than 1 mg/mL in water, but it is soluble in ethanol and DMSO. The compound is stable under normal conditions, but it can decompose when exposed to high temperatures or strong acids. Additionally, 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is highly reactive towards nucleophiles, which makes it a potent inhibitor of enzymes that contain a nucleophilic residue.
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole can be synthesized through a simple two-step reaction between 2,6-dibromoaniline and 6-bromo-1-hexanol. The reaction involves the formation of an amide bond between the aniline and the hexanol, followed by a cyclization reaction that forms the triazole ring. The synthesis of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is relatively easy and can be achieved through simple laboratory techniques.
The characterization of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is typically performed using modern spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide information about the compound’s chemical structure, purity, and identity.
are essential for the detection and quantification of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole in various samples. The most commonly used analytical methods for 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole detection include liquid chromatography (LC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). These methods can detect 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole in various matrices, including biological fluids, tissues, and environmental samples.
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has been found to have potent biological properties, including its ability to inhibit CDK2/cyclin A. This property makes it a promising compound for cancer therapy, as CDK2/cyclin A is known to be overactivated in many types of cancer. Additionally, 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has been found to have antimicrobial properties, and it has also been shown to be an effective agent against parasitic diseases. Further research is needed to elucidate its precise mode of action.
The toxicity and safety of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole in scientific experiments are critical considerations, as the compound can have adverse effects on living organisms if not used properly. 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has been found to be toxic to a variety of cell types, including cancer cells and normal cells. However, the toxicity of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole varies depending on the type of cell and the concentration used. Therefore, it is important to use appropriate safety measures when handling and using 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole in scientific experiments.
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has potential applications in various scientific experiments, including:
1. Cancer therapy: 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has been found to be a potent inhibitor of CDK2/cyclin A, which is overactivated in many types of cancer. Therefore, it has potential applications in cancer therapy.
2. Antimicrobial agents: 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has been found to have potent antimicrobial properties.
3. Parasitic diseases: 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has been shown to be an effective agent against parasitic diseases.
Research on 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is ongoing, with a significant focus on its potential applications in cancer therapy. Several studies have shown that 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole can inhibit the proliferation of cancer cells and induce cancer cell death. Additionally, research is being conducted on the antimicrobial and antiparasitic properties of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole.
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has potential implications in various fields of research and industry, including:
1. Pharmaceutical industry: 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has potential applications in cancer therapy and the development of antimicrobial and antiparasitic agents.
2. Materials science: 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole can be used in the synthesis of various materials, including polymers and catalysts.
3. Environmental science: 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole can be used as an environmental tracer to monitor environmental contamination.
Despite its potential applications, 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has some limitations that need to be addressed in future research. These limitations include:
1. Limited water solubility: 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has limited solubility in water, which limits its applications in aqueous environments.
2. Toxicity: 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole can be toxic to living organisms, and its toxicity needs to be addressed before it can be used in various applications.
for research on 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole include:
1. Development of more water-soluble derivatives of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole.
2. Investigation of the molecular mechanisms underlying the biological properties of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole.
3. Exploration of the potential applications of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole in other areas, such as materials science and environmental science.
In conclusion, 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including materials science, biology, and pharmaceuticals. 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is a potent inhibitor of the enzyme human CDK2/cyclin A, which regulates the progression of the cell cycle. 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has potential applications in cancer therapy and the development of antimicrobial and antiparasitic agents. However, future research is needed to address the limitations of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole, including its limited water solubility and toxicity.

XLogP3

5.2

Other CAS

890704-02-6

Wikipedia

4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole

Dates

Modify: 2023-08-16

Explore Compound Types